molecular formula C22H27N3O3S B2541696 ethyl 2-(butylsulfanyl)-7-methyl-5-(4-methylphenyl)-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 878122-97-5

ethyl 2-(butylsulfanyl)-7-methyl-5-(4-methylphenyl)-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2541696
CAS No.: 878122-97-5
M. Wt: 413.54
InChI Key: HLMCILDQHSKZOE-UHFFFAOYSA-N
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Description

Ethyl 2-(butylsulfanyl)-7-methyl-5-(4-methylphenyl)-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a pyrido[2,3-d]pyrimidine derivative characterized by a butylsulfanyl substituent at position 2, a 4-methylphenyl group at position 5, and an ethyl carboxylate ester at position 5. The butylsulfanyl group introduces hydrophobicity, while the 4-methylphenyl substituent may influence electronic properties and steric bulk. Though crystallographic data for this specific compound is absent in the provided evidence, comparisons with structurally related thiazolo[3,2-a]pyrimidine derivatives (e.g., ) offer insights into substituent effects and intermolecular interactions .

Properties

IUPAC Name

ethyl 2-butylsulfanyl-7-methyl-5-(4-methylphenyl)-4-oxo-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3S/c1-5-7-12-29-22-24-19-18(20(26)25-22)17(15-10-8-13(3)9-11-15)16(14(4)23-19)21(27)28-6-2/h8-11,17H,5-7,12H2,1-4H3,(H2,23,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLMCILDQHSKZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=NC2=C(C(C(=C(N2)C)C(=O)OCC)C3=CC=C(C=C3)C)C(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(butylsulfanyl)-7-methyl-5-(4-methylphenyl)-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[2,3-d]pyrimidine core.

    Introduction of the Butylsulfanyl Group: The butylsulfanyl group is introduced through a nucleophilic substitution reaction, where a butylthiol reacts with a suitable leaving group on the pyrido[2,3-d]pyrimidine core.

    Esterification: The carboxylate ester is formed by reacting the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(butylsulfanyl)-7-methyl-5-(4-methylphenyl)-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The butylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrido[2,3-d]pyrimidine core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, halogens

Major Products

    Oxidation: Sulfoxide, sulfone

    Reduction: Alcohol

    Substitution: Nitro or halogenated derivatives

Scientific Research Applications

Ethyl 2-(butylsulfanyl)-7-methyl-5-(4-methylphenyl)-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-(butylsulfanyl)-7-methyl-5-(4-methylphenyl)-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Research Implications and Limitations

  • Synthesis Challenges : The butylsulfanyl group in the target compound may require tailored synthetic routes (e.g., nucleophilic substitution) compared to bromophenyl or carboxybenzylidene derivatives, which utilize condensation reactions .
  • Crystallographic Gaps : The absence of crystallographic data for the target compound limits direct comparison of packing motifs. Future studies should employ SHELX-based refinement (as in ) to resolve this .

Biological Activity

Ethyl 2-(butylsulfanyl)-7-methyl-5-(4-methylphenyl)-4-oxo-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a compound belonging to the pyrido[2,3-d]pyrimidine family, which has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its anticancer and antimicrobial properties, as well as its potential mechanisms of action.

Overview of Pyrido[2,3-d]pyrimidine Compounds

Pyrido[2,3-d]pyrimidines are a class of heterocyclic compounds known for their wide range of pharmacological activities. They have been studied for their potential as anticancer agents, with various derivatives exhibiting significant inhibitory effects on different cancer cell lines. The structural diversity within this class allows for modifications that can enhance biological activity and selectivity against specific targets.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of pyrido[2,3-d]pyrimidine derivatives. The compound has been synthesized and tested against several cancer cell lines. For instance:

  • In Vitro Studies : this compound showed promising results in inhibiting cell proliferation in various human cancer cell lines. The total growth inhibition (TGI) was assessed using the Sulforhodamine B assay method.
Cell Line TGI (µg/ml) Reference
HeLa20
HT2935
HepG241
  • Mechanism of Action : The mechanism by which pyrido[2,3-d]pyrimidines exert their anticancer effects often involves the inhibition of key kinases involved in cell signaling pathways. For example, some derivatives have been shown to inhibit eukaryotic elongation factor-2 kinase (eEF-2K), which plays a crucial role in protein synthesis and cancer cell survival. The compound's activity against eEF-2K was highlighted in studies where it demonstrated an IC50 value indicating effective inhibition.

Antimicrobial Activity

The antimicrobial properties of pyrido[2,3-d]pyrimidines have also been a focus of research. This compound was evaluated for its antibacterial and antifungal activities.

  • Antibacterial Activity : The compound exhibited notable antibacterial effects against several strains of bacteria:
Bacterial Strain Activity Method
Staphylococcus aureusInhibitionDisc diffusion
Escherichia coliModerate inhibitionDisc diffusion
Pseudomonas aeruginosaModerate inhibitionDisc diffusion

These findings suggest that modifications to the pyrido[2,3-d]pyrimidine scaffold can lead to compounds with significant antimicrobial properties.

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